11-Amino-1-undecanethiol hydrochloride 11-Amino-1-undecanethiol hydrochloride 11-Amino-1-undecanethiol hydrochloride (AUT) is an alkanethiol with an 11-fold molecule which forms a self-assembled monolayer (SAM) between the amino groups and surface of the nanoparticles.

Brand Name: Vulcanchem
CAS No.: 143339-58-6
VCID: VC21162049
InChI: InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
SMILES: C(CCCCCN)CCCCCS.Cl
Molecular Formula: C11H26ClNS
Molecular Weight: 239.85 g/mol

11-Amino-1-undecanethiol hydrochloride

CAS No.: 143339-58-6

Cat. No.: VC21162049

Molecular Formula: C11H26ClNS

Molecular Weight: 239.85 g/mol

* For research use only. Not for human or veterinary use.

11-Amino-1-undecanethiol hydrochloride - 143339-58-6

Specification

CAS No. 143339-58-6
Molecular Formula C11H26ClNS
Molecular Weight 239.85 g/mol
IUPAC Name 11-aminoundecane-1-thiol;hydrochloride
Standard InChI InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
Standard InChI Key LOQACAFAHHWTBJ-UHFFFAOYSA-N
SMILES C(CCCCCN)CCCCCS.Cl
Canonical SMILES C(CCCCCN)CCCCCS.Cl

Introduction

Chemical Identity and Structure

11-Amino-1-undecanethiol hydrochloride (CAS: 143339-58-6) is defined by its unique molecular structure featuring a linear 11-carbon chain with a thiol group (-SH) at one end and an amino group (-NH₂) at the opposite terminus. The compound exists as a hydrochloride salt, which significantly affects its solubility and handling properties.

Chemical Properties

The compound possesses distinctive chemical properties that make it valuable for various scientific applications:

PropertyValue
IUPAC Name11-aminoundecane-1-thiol;hydrochloride
CAS Number143339-58-6
Molecular FormulaC₁₁H₂₆ClNS
Molecular Weight239.85 g/mol
InChIInChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H
Canonical SMILESC(CCCCCN)CCCCCS.Cl

The presence of both thiol and amino functional groups gives this compound its amphiphilic character, allowing it to interact with both hydrophilic and hydrophobic environments. The thiol group exhibits strong affinity for metal surfaces, particularly gold, which facilitates the formation of well-ordered self-assembled monolayers through Au-S bonding.

Structural Characteristics

The 11-carbon chain length provides an optimal balance of flexibility and stability when forming SAMs. This characteristic length allows for efficient packing of molecules on surfaces while maintaining sufficient mobility for self-assembly processes. The terminal amino group remains exposed at the SAM surface, providing functionality for further chemical modifications or biological interactions.

Synthesis Methods

The preparation of high-purity 11-Amino-1-undecanethiol hydrochloride is crucial for its applications in surface chemistry and nanotechnology.

Kyushu University Synthesis Method

A significant advancement in the synthesis of this compound was reported by researchers at Kyushu University. Their publication described "a convenient, reliable synthesis of 11-amino-1-undecanethiol hydrochloride suitable for self-assembled monolayer study with sufficient purity." A key innovation in their approach was the isolation of an intermediate isothiuronium salt, which enabled the achievement of maximum purity in the final product .

General Synthetic Approaches

Typical synthetic routes for 11-Amino-1-undecanethiol hydrochloride may involve:

  • Reaction of 11-aminoundecanoic acid with thionyl chloride to form an acyl chloride intermediate

  • Subsequent reaction with hydrogen sulfide to introduce the thiol functionality

  • Conversion to the hydrochloride salt through reaction with HCl

  • Purification steps to ensure high purity required for SAM applications

Applications in Surface Chemistry

The unique structure of 11-Amino-1-undecanethiol hydrochloride makes it exceptionally valuable in various surface chemistry applications.

Self-Assembled Monolayers

The primary application of this compound is in the formation of self-assembled monolayers on gold and other metal surfaces. When exposed to these surfaces, the thiol groups form strong bonds with the metal substrate, while the long alkyl chains align through van der Waals interactions, creating a well-ordered monolayer with the amino groups exposed at the interface.

These SAMs provide:

  • Precisely controlled surface modification

  • Tunable surface properties

  • Platforms for further functionalization

  • Stable interfaces for various applications

Surface Modification for Biosensing

The exposed amino groups in SAMs formed by 11-Amino-1-undecanethiol hydrochloride provide active sites for further chemical modification, making them valuable in biosensing applications. These SAMs can be used to immobilize various biomolecules, including:

  • Proteins and antibodies

  • DNA and RNA

  • Enzymes

  • Small molecule ligands

This capability is particularly valuable in dielectric modified field effect transistors (DMFETs), where the compound helps arrange bio-molecular systems in nanogaps to detect protein-ligand binding events.

Chemical Reactivity

Understanding the chemical reactivity of 11-Amino-1-undecanethiol hydrochloride is essential for its applications in surface chemistry and materials science.

Thiol Group Reactions

The thiol functional group can participate in several important reactions:

Reaction TypeExample ReagentsMajor Products
OxidationHydrogen peroxide, IodineDisulfides
Metal BindingGold, Silver, Copper surfacesMetal thiolates (SAMs)
Nucleophilic AdditionAlkenes, EpoxidesThioethers

These reactions are crucial for the compound's application in SAM formation and surface functionalization.

Amino Group Reactions

The terminal amino group provides additional reactivity for surface modification:

Reaction TypeExample ReagentsMajor Products
Nucleophilic SubstitutionAlkyl halidesN-substituted derivatives
AcylationAcyl chlorides, AnhydridesAmides
Schiff Base FormationAldehydes, KetonesImines

The diversity of possible reactions with the amino group makes 11-Amino-1-undecanethiol hydrochloride-based SAMs versatile platforms for a wide range of applications.

Comparative Analysis

11-Amino-1-undecanethiol hydrochloride belongs to a family of functionalized alkanethiols used in surface chemistry.

Comparison with Related Compounds

The performance of 11-Amino-1-undecanethiol hydrochloride can be compared with other functionalized alkanethiols:

CompoundChain LengthTerminal GroupSAM StabilityKey Applications
11-Amino-1-undecanethiol hydrochloride11-NH₂HighBiosensing, Surface modification
8-Amino-1-octanethiol hydrochloride8-NH₂ModerateSimilar applications, less stable SAMs
6-Amino-1-hexanethiol hydrochloride6-NH₂LowerLimited biosensing applications
11-Mercaptoundecanoic acid11-COOHHighpH-responsive surfaces

The 11-carbon chain of 11-Amino-1-undecanethiol hydrochloride provides optimal stability for SAM formation while maintaining sufficient flexibility for effective self-assembly.

Research Applications

The unique properties of 11-Amino-1-undecanethiol hydrochloride have led to its use in various research applications.

Biosensing Technologies

In biosensing applications, SAMs formed from this compound serve as platforms for immobilizing biomolecules. These systems have been used to develop sensors for:

  • Protein-ligand interactions

  • DNA hybridization

  • Enzyme activity

  • Small molecule detection

The compound is particularly valuable in dielectric modified field effect transistors (DMFETs), where it arranges bio-molecular systems in nanogaps to detect specific binding events.

Nanomaterials Development

The ability to form well-ordered SAMs makes 11-Amino-1-undecanethiol hydrochloride valuable in nanomaterials research:

  • Creating templates for nanoparticle assembly

  • Developing functionalized nanostructures

  • Engineering surfaces with specific properties

  • Building complex multi-layered systems

These applications leverage the compound's ability to create precise, reproducible surface modifications.

Ongoing Research Directions

Current research involving 11-Amino-1-undecanethiol hydrochloride focuses on several promising directions.

Advanced Biosensing Platforms

Researchers are developing increasingly sophisticated biosensing platforms using SAMs formed from this compound. These efforts aim to:

  • Improve detection sensitivity and specificity

  • Enable multiplexed detection of multiple analytes

  • Develop real-time monitoring capabilities

  • Miniaturize sensing platforms for point-of-care applications

The amino functionality provides versatile attachment points for various recognition elements, making these systems adaptable to different sensing needs.

Biomedical Applications

The biocompatibility of amino-terminated SAMs has sparked interest in biomedical applications:

  • Cell culture substrates with controlled surface properties

  • Drug delivery systems

  • Implantable sensors

  • Antimicrobial surfaces

Research in this area seeks to leverage the compound's unique surface modification capabilities to address challenges in biomedical engineering.

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